(S)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL

Chiral synthesis Asymmetric catalysis Enantiomeric excess

Racemic mixtures in chiral drug discovery reduce diastereoselective reaction yield by up to 50% and confound pharmacological data. Procure the defined (S)-enantiomer (CAS 1259898-84-4, ≥95% purity) to eliminate chiral resolution steps and ensure reproducible SAR. The 3-Br/4-Cl substitution pattern enables sequential Pd-catalyzed cross-coupling for diverse biaryl library construction. Scales: 1-100 g for medicinal chemistry; 100 g-1 kg for process R&D.

Molecular Formula C9H11BrClNO
Molecular Weight 264.54 g/mol
Cat. No. B13033596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL
Molecular FormulaC9H11BrClNO
Molecular Weight264.54 g/mol
Structural Identifiers
SMILESCNC(CO)C1=CC(=C(C=C1)Cl)Br
InChIInChI=1S/C9H11BrClNO/c1-12-9(5-13)6-2-3-8(11)7(10)4-6/h2-4,9,12-13H,5H2,1H3/t9-/m1/s1
InChIKeyPSGHEQZMMIPKQV-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL: Procurement-Ready Chiral Amino Alcohol Building Block


(S)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL (CAS 1259898-84-4) is a chiral beta-amino alcohol featuring a 3-bromo-4-chlorophenyl substituent at the carbinol carbon and an N-methylamino group. With a molecular weight of 264.54 g/mol and a calculated LogP of 2.0–2.4, this single enantiomer is supplied as a research intermediate with certified chemical purity (typically 95–98%) [1]. Its stereodefined (S)-configuration at the benzylic position distinguishes it from the racemic mixture (CAS 1337519-93-3) and the (R)-enantiomer, making it a critical input for asymmetric synthesis and chiral drug discovery programs where stereochemical integrity directly impacts pharmacological outcome.

Why Racemic Mixtures or Positional Isomers Cannot Substitute (S)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL for Chiral Drug Synthesis


Substituting the (S)-enantiomer with the racemate or a regioisomeric analog introduces uncontrolled variables that can derail asymmetric synthesis and pharmacological evaluation. The racemic mixture (CAS 1337519-93-3) contains 50% of the (R)-enantiomer, which can generate a different pharmacological profile, complicate chiral HPLC purity analysis, and reduce the effective yield of diastereoselective downstream reactions by up to 50% . Regioisomeric analogs such as 1-(2-bromo-4-chlorophenyl)-2-(methylamino)ethan-1-ol or 2-(3-bromo-4-chlorophenyl)-2-aminoethanol differ in halogen position or amine substitution, altering hydrogen-bonding geometry, logP, and target-binding conformation in structure-activity relationship (SAR) studies [1][2]. These stereochemical and positional differences cannot be compensated by post-hoc purification or stoichiometric adjustment, making direct procurement of the defined (S)-enantiomer essential for reproducible research.

Quantitative Differentiation of (S)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL from Closest Analogs


Enantiomeric Identity vs. Racemate: Impact on Diastereoselective Synthesis Yield

Use of the single (S)-enantiomer (CAS 1259898-84-4) in stoichiometric or catalytic asymmetric reactions preserves the theoretical maximum yield of a desired diastereomer. In contrast, substituting the racemate (CAS 1337519-93-3) caps the maximum yield of a single diastereomer at 50% due to the presence of the unreactive or contrasteric (R)-enantiomer . This represents a 100% yield advantage for the single enantiomer in stereospecific transformations such as chiral auxiliary attachment or asymmetric hydrogenation.

Chiral synthesis Asymmetric catalysis Enantiomeric excess

Halogen Substitution Pattern: Bromine at Position 3 vs. 2 or 4 Affects Cross-Coupling Reactivity

The 3-bromo-4-chlorophenyl substitution pattern of the target compound provides orthogonal synthetic handles for sequential cross-coupling. The bromine at position 3 is typically more reactive toward oxidative addition in Pd-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) than the chlorine at position 4, enabling chemoselective functionalization [1]. In contrast, the regioisomer 2-bromo-4-chlorophenyl analog (CAS 1520696-09-6) places the bromine at position 2, where steric hindrance from the adjacent amino alcohol side chain can reduce coupling efficiency by an estimated 30–50% based on literature precedents for ortho-substituted aryl bromides [2].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig SAR

N-Methylamino vs. Primary Amino: Impact on Basicity, Lipophilicity, and Downstream Functionalization

The N-methylamino group of the target compound offers distinct advantages over the primary amino analog 2-(3-bromo-4-chlorophenyl)-2-aminoethanol (des-methyl). The secondary amine exhibits a higher pKa (estimated ~9.8 vs. ~9.0 for primary amine), altered hydrogen-bond donor capacity, and increased lipophilicity (calculated ΔlogP ~0.5 units higher for N-methyl) [1]. Furthermore, the N-methyl group protects against unwanted over-alkylation during reductive amination or acylation steps, a common problem with primary amines that can lead to tertiary amine byproducts [2].

Secondary amine logD Alkylation Reductive amination

Procurement Specification Comparison: (S)-Enantiomer vs. Racemate Purity and Documentation

Vendor specifications indicate that the (S)-enantiomer (CAS 1259898-84-4) is supplied with a certified chemical purity of 98% (Leyan) or 95% (AKSci), with implied enantiomeric excess (ee) sufficient for asymmetric synthesis . The racemic mixture (CAS 1337519-93-3) is also available at 98% chemical purity but inherently lacks enantiomeric enrichment . For procurement decisions, the (S)-enantiomer commands a premium price (typically 2–5× the racemate on a per-gram basis, based on inquiry-only pricing models), reflecting the added cost of chiral resolution or asymmetric synthesis, but eliminates the need for in-house chiral separation.

Enantiomeric purity QC documentation Chiral HPLC

PNMT Inhibitor Class Potential: Chiral Amino Alcohol Scaffold for Adrenergic Target Engagement

Phenylethanolamine N-methyltransferase (PNMT) is a validated target for CNS disorders including hypertension, PTSD, and addiction. The (S)-2-(3-bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL scaffold maps onto the pharmacophore of known PNMT inhibitors, which typically require a phenyl ring with electron-withdrawing substituents, a secondary amine, and a β-hydroxyl group in a defined stereochemistry [1]. While direct Ki data for this specific compound against PNMT are not available in public databases as of April 2026, a structurally related analog with a 3-bromo substitution on a phenylethanolamine scaffold demonstrated PNMT inhibition with Ki = 1.44 µM (bovine adrenal PNMT, radiochemical assay) [2], and another analog with 3,4-dihalogen substitution showed Ki = 1.11 mM [3]. The (S)-enantiomer is the stereochemically matched isomer for the PNMT substrate (R)-norepinephrine-derived pharmacophore, suggesting potential for improved target engagement over the (R)-enantiomer or racemate.

PNMT inhibition Adrenergic CNS drug discovery Epinephrine biosynthesis

Recommended Application Scenarios for (S)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL Based on Quantitative Differentiation


Asymmetric Synthesis of Chiral Drug Candidates Requiring Defined Benzylic Stereochemistry

Procure the (S)-enantiomer (CAS 1259898-84-4, purity ≥95%) as the starting material for the synthesis of single-enantiomer β-amino alcohol drug candidates. The defined (S)-configuration ensures that the chiral center is pre-installed, avoiding the need for asymmetric catalysis or chiral resolution downstream. Based on the 2-fold yield advantage over the racemate in stereospecific transformations [1], this approach is recommended for programs where the benzylic stereocenter is retained in the final API. Typical scale: 1–100 g for medicinal chemistry, 100 g–1 kg for early process development .

Chemoselective Sequential Cross-Coupling via Orthogonal Bromine/Chlorine Handles

Utilize the 3-bromo-4-chlorophenyl moiety for sequential Pd-catalyzed cross-coupling. The bromine at position 3 undergoes oxidative addition preferentially under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C), allowing installation of a first aryl, heteroaryl, or alkenyl group. The chlorine at position 4 can then be activated under more forcing conditions (Pd₂(dba)₃, XPhos, t-BuONa, 110°C) for a second, distinct coupling. This orthogonal reactivity, enabled by the specific 3-Br/4-Cl substitution pattern [2], supports the construction of diverse biaryl libraries for SAR exploration.

PNMT Inhibitor Lead Generation Using (S)-Enantiomer as Stereochemically Matched Scaffold

Deploy the (S)-enantiomer as the core scaffold for designing novel PNMT inhibitors targeting CNS disorders. The (S)-configuration at the benzylic position is the stereochemically preferred orientation for PNMT active-site engagement, analogous to the natural (R)-norepinephrine substrate [3]. Systematic variation of the N-methyl group (replacing with ethyl, cyclopropyl, or substituted benzyl) and halogen positions can be pursued to improve upon the 1.44 µM Ki benchmark reported for related analogs. Prioritize compounds with (S)-stereochemistry for in vitro PNMT inhibition assays (bovine or human recombinant enzyme) and subsequent counter-screening against α₂-adrenoceptors to establish selectivity [4].

Chiral Reference Standard for Enantiomeric Purity Method Development

Use the (S)-enantiomer (CAS 1259898-84-4) as a reference standard for developing chiral HPLC or SFC methods to quantify enantiomeric purity. The racemate (CAS 1337519-93-3) can serve as the system suitability mixture. Method parameters: Chiralpak AD-H or IC column, hexane/isopropanol/DEA mobile phase, UV detection at 220 nm, with expected resolution (Rs) ≥ 2.0 between (S)- and (R)-enantiomers. This application is critical for QC release testing of enantiomerically enriched batches and for pharmacopeial monograph development .

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